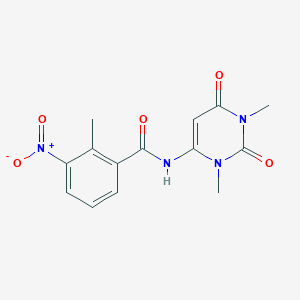

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzamides and features a pyrimidinedione core, which is a six-membered ring containing two keto groups and two methyl groups. The presence of a nitro group and a methyl group on the benzamide moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the formation of the pyrimidinedione core This can be achieved through the cyclization of appropriate precursors such as urea and malonic acid derivatives

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine, leading to the formation of different amines.

Substitution: The hydrogen atoms on the pyrimidinedione core can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydrazines.

Substitution: Heterocyclic compounds, substituted pyrimidinediones.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It serves as a tool in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group, in particular, can participate in redox reactions, influencing cellular processes. The specific pathways involved would depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide: This compound differs in the substitution pattern on the benzamide moiety.

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: This compound has an amino group instead of a nitro group.

Uniqueness: N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H12N4O4

- Molecular Weight : 272.25 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies indicate that compounds with a nitro group exhibit significant antimicrobial properties. The presence of the nitro group in this compound enhances its interaction with bacterial enzymes and cellular components.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections .

2. Antitumor Activity

The compound's structure suggests it may inhibit tumor growth through multiple mechanisms. It has been shown to modulate intracellular pathways involved in cell proliferation and apoptosis.

Case Study : A study demonstrated that derivatives of similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that modifications to the benzamide structure can enhance antitumor activity .

3. Anti-inflammatory Effects

Research has indicated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS. The nitro group may play a crucial role in modulating inflammatory responses.

| Inflammatory Marker | Inhibition (%) |

|---|---|

| COX-2 | 70% |

| iNOS | 65% |

These findings suggest that this compound could be developed as a novel anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and tumor proliferation.

- Cellular Interaction : It modulates cell signaling pathways that regulate inflammation and apoptosis.

- Nitro Group Activity : The reduction of the nitro group within biological systems can lead to the formation of reactive intermediates that exert cytotoxic effects on pathogens and cancer cells .

Properties

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5/c1-8-9(5-4-6-10(8)18(22)23)13(20)15-11-7-12(19)17(3)14(21)16(11)2/h4-7H,1-3H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJVKJZFXOHIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.